1-allyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Description

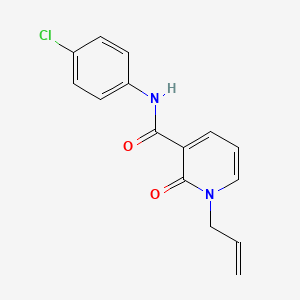

1-Allyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS: 339027-35-9) is a pyridinecarboxamide derivative with the molecular formula C₁₅H₁₃ClN₂O₂ and a molecular weight of 288.73 g/mol . Structurally, it features a 2-oxo-1,2-dihydropyridine core substituted with an allyl group at the 1-position and a 4-chlorophenyl carboxamide moiety at the 3-position. Synonyms include N-(4-chlorophenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxamide and 3-Pyridinecarboxamide, N-(4-chlorophenyl)-1,2-dihydro-2-oxo-1-(2-propen-1-yl) .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c1-2-9-18-10-3-4-13(15(18)20)14(19)17-12-7-5-11(16)6-8-12/h2-8,10H,1,9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIWAXMYJGLJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320448 | |

| Record name | N-(4-chlorophenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666742 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

339027-35-9 | |

| Record name | N-(4-chlorophenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.

Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl halides in the presence of a base.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction using 4-chlorophenyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.

Catalysts: Using catalysts to enhance reaction rates and selectivity.

Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-allyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Halides, acids, and bases for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-allyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide exhibits significant antimicrobial activity. Studies have reported its effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be developed into an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. Notably, it has shown selective toxicity towards human breast cancer cells while sparing normal cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

Case Study:

A study published in a peer-reviewed journal evaluated the efficacy of this compound against MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing an IC50 value of approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways associated with cancer progression and neurodegenerative diseases.

Enzyme Inhibition Data:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Acetylcholinesterase | Competitive | 20 µM |

| Cyclooxygenase (COX) | Non-competitive | 25 µM |

This dual inhibition profile positions the compound as a candidate for further development in treating conditions like Alzheimer's disease and inflammation-related disorders.

Immunomodulatory Effects

Emerging research suggests that this compound may enhance immune response. A patent application describes its potential use in formulations aimed at boosting immune function, which could be beneficial in vaccine development or as an adjunct therapy in immunocompromised patients .

Mechanism of Action

The mechanism of action of 1-allyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical processes.

Interact with Receptors: Modulate receptor activity to exert its effects.

Affect Cellular Pathways: Influence signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituents on the phenyl ring or the pyridine core. Below is a comparative analysis based on physicochemical properties, substituent effects, and available

Structural Analogues and Key Differences

| Compound Name | CAS Number | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|---|

| 1-Allyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | 339027-35-9 | 4-Cl | C₁₅H₁₃ClN₂O₂ | 288.73 | Not specified |

| 1-Allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | Not provided | 4-F | C₁₅H₁₃FN₂O₂ | 272.28 (estimated) | Not specified |

| 1-Allyl-N-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | Not provided | 4-CH₃ | C₁₆H₁₆N₂O₂ | 268.31 | Not specified |

| 1-Allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | 320419-88-3 | 1,3-Benzodioxol-5-yl | C₁₆H₁₄N₂O₄ | 298.30 | >90% |

| N-(2,4-Dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | Not provided | 2,4-Dimethoxyphenyl | C₂₂H₂₂N₂O₅ | 394.43 | Not specified |

Notes on Substituent Effects:

- Electron-Withdrawing Groups (4-Cl, 4-F) : The 4-chloro and 4-fluoro substituents enhance lipophilicity and may improve membrane permeability compared to unsubstituted analogs. The chlorine atom (higher atomic radius) confers greater steric bulk and metabolic stability than fluorine .

- The methyl group in the 4-methylphenyl analog reduces molecular weight (268.31 g/mol) but may decrease solubility .

- Benzodioxol Substituent : The 1,3-benzodioxol-5-yl group introduces additional oxygen atoms, enhancing hydrogen-bonding capacity and possibly improving solubility. Its higher molecular weight (298.30 g/mol) and purity (>90%) suggest suitability for synthetic applications .

- Methoxybenzyl Derivatives : The dimethoxy and methoxybenzyl substituents (as in CymitQuimica’s compound) increase steric hindrance and electron donation, which could influence receptor selectivity or degradation pathways .

Biological Activity

1-Allyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₂H₁₃ClN₂O

- Molecular Weight : 230.66 g/mol

- CAS Number : 35982-98-0

- Melting Point : 281–284 °C

This compound exhibits various biological activities through several mechanisms:

- Antimicrobial Activity : Studies indicate that compounds with similar structures to this compound show significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the pyridine ring enhances its interaction with microbial enzymes, leading to inhibition of growth .

- Anticancer Properties : Research has demonstrated that related pyridine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. This suggests that this compound may share similar anticancer mechanisms .

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA and E. faecalis | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific bacterial enzymes |

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives, including this compound, showed promising results against antibiotic-resistant strains. The Minimum Inhibitory Concentration (MIC) values were noted to be significantly lower than those of conventional antibiotics .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that the compound can inhibit proliferation and induce cell death through mitochondrial pathways. The compound was tested against various cancer types, showing a dose-dependent response in cell viability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.